Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-
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Overview
Description
Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- typically involves the bromination of a pyridazine precursor followed by the introduction of the 4,4-difluoro-1-piperidinyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, commonly found in nucleic acids.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4, used in various chemical and pharmaceutical applications
Uniqueness
Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4,4-difluoro-1-piperidinyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N3/c10-7-1-2-8(14-13-7)15-5-3-9(11,12)4-6-15/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPASFVPPSFVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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